4-Methoxy-3-methylbenzoic Acid
Overview
Description
4-Methoxy-3-methylbenzoic Acid, also known as 3-Methyl- p -anisic Acid or 4-Methoxy- m -toluic Acid, is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 .
Synthesis Analysis
The synthesis of 4-Methoxy-3-methylbenzoic Acid involves radical processes . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added . The reaction turns white and a new amount of iodine is added . This gives information about the consumption of this reagent upon addition onto styrene . The second stage represents a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide .Molecular Structure Analysis
The InChI code for 4-Methoxy-3-methylbenzoic Acid is 1S/C9H10O3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11) . The InChI key is DNMUMZLKDOZMEY-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Methoxy-3-methylbenzoic Acid include iodosulfonylation-dehydroiodination of styrene . The radical mechanism was emphasized in order to show that this methodology can be used without the presence of expensive and sophisticated reactors or lamps .Physical And Chemical Properties Analysis
4-Methoxy-3-methylbenzoic Acid is a solid substance . It has a molecular weight of 166.18 .Scientific Research Applications
Encapsulation and Release of Flavor Molecules
4-Methoxy-3-methylbenzoic acid, as part of the vanillic acid molecule, has been utilized in the encapsulation of flavor molecules into layered double hydroxide (LDH) to produce nanohybrids for controlled release of flavor in foods. This encapsulation allows for a systematic release of the flavor, enhancing the longevity and stability of flavoring agents in various food products (Hong, Oh, & Choy, 2008).
Spectroscopic Analysis in Winemaking
The compound has been studied for its importance in winemaking, where spectroscopic analysis techniques such as vibrational, infrared, and Raman spectra are used. These methods, supported by quantum chemical computations, provide spectral fingerprints of the compound, which are crucial in the analytical applications for the detection of vanillic acid at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).
Doping of Polyaniline
4-Methoxy-3-methylbenzoic acid and its derivatives are reported as a new class of dopants for polyaniline. The doping process involves mixing the compound with polyaniline in a common solvent, which significantly alters the properties of polyaniline, making it suitable for various advanced technological applications. The doped polyaniline salts exhibit notable changes in properties such as conductivity, making them valuable in the field of conductive polymers (Amarnath & Palaniappan, 2005).
Induction of Mesophases in Liquid Crystalline Polymers
This compound has been used to induce mesophases through complexation with polyamides containing a 2,6-diaminopyridine moiety. The resulting polymeric complexes behave as single component liquid crystalline polymers and exhibit stable and enantiotropic mesophases, which are crucial for applications in displays and other optoelectronic devices (Ihata, Yokota, Kanie, Ujiie, & Kato, 2000).
Antimicrobial and Antitubercular Activities
Derivatives of 4-Methoxy-3-methylbenzoic acid have been found to exhibit significant antimicrobial and antitubercular activities. Semi-synthetic derivatives of the compound have shown promising results against various microbial strains and M. tuberculosis, indicating potential applications in the development of new antimicrobial and antitubercular agents (Tatipamula & Vedula, 2019).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMUMZLKDOZMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374853 | |
Record name | 4-Methoxy-3-methylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylbenzoic Acid | |
CAS RN |
6880-04-2 | |
Record name | 4-Methoxy-3-methylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6880-04-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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